Cas no 2680749-23-7 (tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate)

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
- EN300-28301135
- 2680749-23-7
-
- インチ: 1S/C15H14Cl2N2O3S/c1-15(2,3)22-14(21)19(10-7-5-4-6-9(10)16)13-18-12(17)11(8-20)23-13/h4-8H,1-3H3
- InChIKey: OKMZOWOSTDQVPP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1N(C1=NC(=C(C=O)S1)Cl)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 372.0102189g/mol
- どういたいしつりょう: 372.0102189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 87.7Ų
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301135-5.0g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28301135-1.0g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28301135-0.25g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28301135-10.0g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28301135-10g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 10g |
$2884.0 | 2023-09-07 | ||
Enamine | EN300-28301135-1g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 1g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-28301135-5g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 5g |
$1945.0 | 2023-09-07 | ||
Enamine | EN300-28301135-0.1g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28301135-0.05g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28301135-0.5g |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate |
2680749-23-7 | 95.0% | 0.5g |
$645.0 | 2025-03-19 |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamateに関する追加情報
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate
The compound with CAS No. 2680749-23-7, known as tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate, is a highly specialized organic compound with significant applications in the field of chemical synthesis and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a thiazole ring, and a carbamate functional group. The presence of chlorine atoms at specific positions on the thiazole and phenyl rings further enhances its reactivity and potential for use in advanced chemical reactions.
Recent studies have highlighted the importance of this compound in the development of novel pharmaceutical agents. The thiazole ring, a key structural component, has been shown to exhibit unique pharmacological properties, making it a valuable building block in drug design. Researchers have explored its ability to act as a bioisostere in various therapeutic areas, including anti-inflammatory and antitumor agents. The substitution pattern on the thiazole ring, particularly the 4-chloro and 5-formyl groups, plays a crucial role in modulating its biological activity.
In addition to its pharmacological applications, tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate has also been investigated for its potential in materials science. Its carbamate group provides opportunities for polymerization and cross-linking reactions, which are essential in the synthesis of high-performance polymers and composites. Recent advancements in polymer chemistry have demonstrated that this compound can serve as a versatile monomer for producing materials with enhanced mechanical and thermal properties.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent introduction of substituents at specific positions. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic processes, has significantly improved the efficiency of these reactions.
From an environmental perspective, researchers have also examined the biodegradation potential of tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate. Initial findings suggest that under certain conditions, this compound can undergo microbial degradation, reducing its environmental footprint. However, further studies are required to fully understand its long-term impact on ecosystems.
In conclusion, tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(2-chlorophenyl)carbamate (CAS No. 2680749-23-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in chemical research and development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is expected to play an increasingly important role in advancing both scientific knowledge and industrial applications.
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